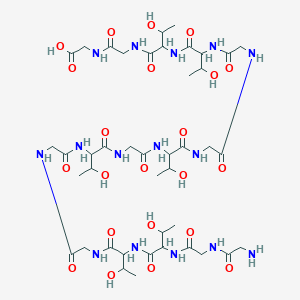![molecular formula C26H30N4OS B10837904 1-[6-(4,5-Diphenyl-1H-imidazole-2-sulfinyl)-hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B10837904.png)
1-[6-(4,5-Diphenyl-1H-imidazole-2-sulfinyl)-hexyl]-3,5-dimethyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
RP-73163 is a small molecule drug that was initially developed by Rhone-Poulenc SA. It is a potent and specific inhibitor of acyl-CoA:cholesterol acyltransferase (EC 2.3.1.26; ACAT) and has been shown to have significant hypolipidaemic properties . The compound is known for its high systemic bioavailability and has been studied extensively for its effects on lipid metabolism .
Métodos De Preparación
The synthesis of RP-73163 involves several steps, starting with the preparation of the key intermediate, (S)-2-[5-(3,5-dimethyl-1-pyrazolyl)pent-1-yl)sulphinyl]-5,6-diphenylimidazole . The synthetic route typically includes the following steps:
Formation of the pyrazole ring: This involves the reaction of appropriate starting materials under controlled conditions to form the pyrazole ring.
Attachment of the pentyl chain: The pentyl chain is introduced through a series of reactions, including alkylation and oxidation.
Formation of the imidazole ring: The imidazole ring is synthesized through cyclization reactions.
Industrial production methods for RP-73163 would involve scaling up these reactions under optimized conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
RP-73163 undergoes several types of chemical reactions, including:
Oxidation: The sulphinyl group in RP-73163 can undergo oxidation reactions under appropriate conditions.
Reduction: The compound can be reduced to its corresponding thioether derivative.
Substitution: Various substitution reactions can be performed on the pyrazole and imidazole rings.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions include oxidized and reduced derivatives of RP-73163, as well as substituted analogs .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
RP-73163 exerts its effects by inhibiting the enzyme acyl-CoA:cholesterol acyltransferase (ACAT), which is involved in the esterification of cholesterol . By inhibiting ACAT, RP-73163 reduces the formation of cholesteryl esters, leading to decreased secretion of apolipoprotein B-containing lipoproteins (such as very-low-density lipoprotein and low-density lipoprotein) by hepatic tissue . This results in lower plasma levels of triglycerides and cholesterol . The compound’s high systemic bioavailability ensures that it reaches its target tissues effectively .
Comparación Con Compuestos Similares
RP-73163 is unique in its potent and specific inhibition of ACAT compared to other similar compounds. Some similar compounds include:
F-1394: Another ACAT inhibitor with similar hypolipidaemic properties.
CI-1011: An ACAT inhibitor that has been studied for its effects on lipid metabolism.
Avasimibe: A well-known ACAT inhibitor with applications in treating hyperlipidemias.
RP-73163 stands out due to its high systemic bioavailability and specific inhibitory effects on ACAT, making it a valuable tool for studying lipid metabolism and potential therapeutic applications .
Propiedades
Fórmula molecular |
C26H30N4OS |
|---|---|
Peso molecular |
446.6 g/mol |
Nombre IUPAC |
1-[6-[(4,5-diphenyl-1H-imidazol-2-yl)sulfinyl]hexyl]-3,5-dimethylpyrazole |
InChI |
InChI=1S/C26H30N4OS/c1-20-19-21(2)30(29-20)17-11-3-4-12-18-32(31)26-27-24(22-13-7-5-8-14-22)25(28-26)23-15-9-6-10-16-23/h5-10,13-16,19H,3-4,11-12,17-18H2,1-2H3,(H,27,28) |
Clave InChI |
TVSPJKIQOPZAPE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1CCCCCCS(=O)C2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[11-[3-(Diaminomethylideneamino)propyl]-12-methyl-4,7,10,13,16-pentaoxo-14-propan-2-yl-3,6,9,12,15-pentazabicyclo[15.3.1]henicosa-1(21),17,19-trien-5-yl]acetic acid](/img/structure/B10837821.png)
![N-[(1S,2R)-2-[[1-[methyl-[2-(4-methylphenyl)acetyl]amino]-2-naphthalen-2-ylethyl]carbamoyl]cyclohexyl]-1H-indole-3-carboxamide](/img/structure/B10837826.png)
![2-Ethyl-9-methyl-12-thia-2,4,9,17-tetrazatetracyclo[9.7.0.03,8.013,18]octadeca-1(11),3(8),4,6,13(18),14,16-heptaene-10-thione](/img/structure/B10837833.png)

![4-[4-({[(1R,1aR,7bR)-4,7-Difluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[a]naphthalen-1-yl]carbamoyl}amino)phenoxy]benzenesulfonamide](/img/structure/B10837843.png)
![11-Ethyl-6,8,9-trimethyl-pyrido[3,2-c][2,1,5]benzothiadiazepine 5,5-dioxide](/img/structure/B10837848.png)
![2-Ethyl-9-methyl-12-oxa-2,4,9,17-tetrazatetracyclo[9.7.0.03,8.013,18]octadeca-1(11),3(8),4,6,13(18),14,16-heptaene-10-thione](/img/structure/B10837854.png)
![(2S)-2-amino-3-[3-naphthalen-2-yl-5-(phosphonomethyl)phenyl]propanoic acid](/img/structure/B10837866.png)
![3-Benzo[1,3]dioxol-5-yl-4-benzyl-5-hydroxy-5-(4-methoxy-phenyl)-5H-furan-2-one](/img/structure/B10837868.png)
![(2Z)-3-phenylmethoxy-5-(1H-pyrrol-2-yl)-2-[(5-undecyl-1H-pyrrol-2-yl)methylidene]pyrrole;hydrochloride](/img/structure/B10837883.png)

![2-[[2-[[2-[(2-Amino-3-sulfanylpropyl)amino]-3-methylpentyl]amino]-3-methylpentanoyl]amino]-4-hydroxybutanoic acid](/img/structure/B10837898.png)
![[(3aR,6Z,9S,9aR,10R,11aS)-5-hydroxy-9-(methoxymethyl)-9a,11a-dimethyl-1,4,7-trioxo-6-(pyrrolidin-1-ylmethylidene)-2,3,3a,9,10,11-hexahydroindeno[4,5-h]isochromen-10-yl] acetate](/img/structure/B10837905.png)
![(1S,2R)-2-[2-(benzenesulfonamido)ethyl]-N-methyl-1-pyridin-3-ylcyclohexane-1-carbothioamide](/img/structure/B10837910.png)